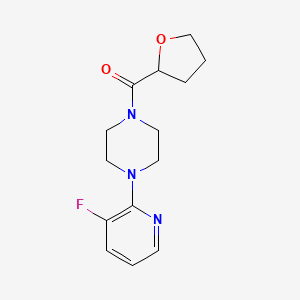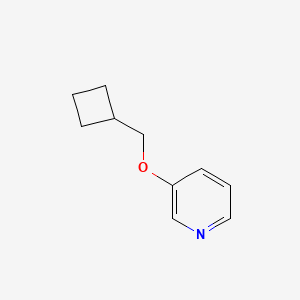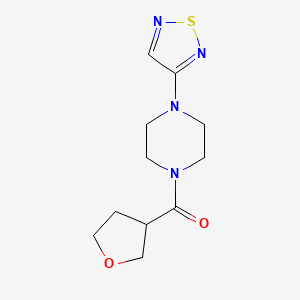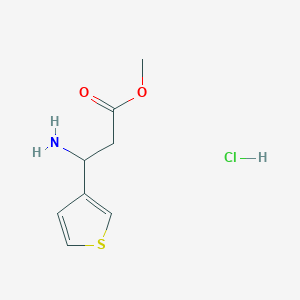![molecular formula C22H15N3O6 B12271589 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-2H-chromen-2-one](/img/structure/B12271589.png)
4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(1-méthyl-1H-1,2,3-triazol-4-yl)méthyl]-2H-chromen-2-one est un composé organique complexe qui appartient à la classe des dérivés de la coumarine. Les coumarines sont connues pour leurs diverses activités biologiques et sont largement utilisées en chimie médicinale.
Méthodes De Préparation
La synthèse de la 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(1-méthyl-1H-1,2,3-triazol-4-yl)méthyl]-2H-chromen-2-one implique plusieurs étapes. Une voie de synthèse courante comprend la réaction d'estérification de l'acide férulique protégé avec l'esculétine en présence de triéthylamine dans le dichlorométhane, suivie d'une déprotection à l'aide d'acide chlorhydrique . Les conditions réactionnelles impliquent généralement des températures modérées et des niveaux de pH contrôlés pour assurer le rendement souhaité du produit.
Analyse Des Réactions Chimiques
Ce composé subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de quinone, tandis que la réduction peut conduire à la formation de dérivés d'hydroquinone .
Applications de la recherche scientifique
La 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(1-méthyl-1H-1,2,3-triazol-4-yl)méthyl]-2H-chromen-2-one a plusieurs applications de recherche scientifique. En chimie, elle est utilisée comme élément constitutif pour la synthèse de molécules plus complexes. En biologie, elle a été étudiée pour ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses potentielles. En médecine, elle est explorée pour son utilisation potentielle dans le développement de médicaments, en particulier pour sa capacité à inhiber des enzymes et des voies spécifiques impliquées dans les processus pathologiques .
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec diverses cibles moléculaires et voies. Par exemple, il peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs, empêchant ainsi la liaison du substrat et l'activité catalytique subséquente. De plus, il peut moduler les voies de signalisation impliquées dans l'inflammation et la prolifération cellulaire, conduisant à ses effets biologiques observés .
Applications De Recherche Scientifique
4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-2H-chromen-2-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antioxidant, anti-inflammatory, and anticancer properties. In medicine, it is being explored for its potential use in drug development, particularly for its ability to inhibit specific enzymes and pathways involved in disease processes .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Des composés similaires à la 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(1-méthyl-1H-1,2,3-triazol-4-yl)méthyl]-2H-chromen-2-one comprennent d'autres dérivés de la coumarine tels que l'esculétine et l'acide férulique. Ces composés partagent des caractéristiques structurales et des activités biologiques similaires, mais diffèrent par leurs groupes fonctionnels spécifiques et leur architecture moléculaire globale. La singularité de la 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(1-méthyl-1H-1,2,3-triazol-4-yl)méthyl]-2H-chromen-2-one réside dans sa combinaison de motifs coumarine et triazole, qui peuvent conférer des propriétés biologiques distinctes et des applications thérapeutiques potentielles .
Propriétés
Formule moléculaire |
C22H15N3O6 |
|---|---|
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-(1-methyltriazol-4-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C22H15N3O6/c1-25-10-13(23-24-25)16(17-19(26)11-6-2-4-8-14(11)30-21(17)28)18-20(27)12-7-3-5-9-15(12)31-22(18)29/h2-10,16,26-27H,1H3 |
Clé InChI |
GFEWIXBOHLVERY-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=N1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[6-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B12271527.png)
![7-(diethylamino)-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B12271535.png)
![N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)-N-methylpyridin-2-amine](/img/structure/B12271536.png)
![1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B12271537.png)
![3-(2,5-dimethylphenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12271543.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12271549.png)


![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester, (1R,4S,6S)-](/img/structure/B12271559.png)
![2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B12271566.png)
![1-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-2-(dimethylamino)-ethanone](/img/structure/B12271572.png)

